4-((S)-Morpholin-2-YL)benzenamine hcl
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Overview
Description
4-((S)-Morpholin-2-YL)benzenamine hydrochloride is an organic compound that features a morpholine ring attached to a benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as sulfuric acid.
Attachment to Benzene Ring: The morpholine ring is then attached to a benzene ring through a nucleophilic aromatic substitution reaction. This involves the reaction of a halogenated benzene derivative with the morpholine ring in the presence of a base such as sodium hydroxide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-((S)-Morpholin-2-YL)benzenamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
4-((S)-Morpholin-2-YL)benzenamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including dyes, polymers, and agrochemicals.
Material Science: It is utilized in the development of advanced materials such as conductive polymers and nanomaterials.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the dopaminergic, serotonergic, and cholinergic systems, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinobenzenamine: Lacks the hydrochloride salt form.
4-(2-Morpholinoethyl)benzenamine: Contains an additional ethyl group.
4-(Morpholin-4-yl)benzenamine: Different substitution pattern on the morpholine ring.
Uniqueness
4-((S)-Morpholin-2-YL)benzenamine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Properties
Molecular Formula |
C10H15ClN2O |
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Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-[(2S)-morpholin-2-yl]aniline;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7,11H2;1H/t10-;/m1./s1 |
InChI Key |
XHTBHMJBYPIMTE-HNCPQSOCSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC=C(C=C2)N.Cl |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
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